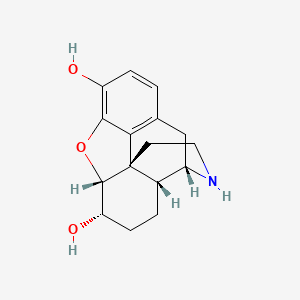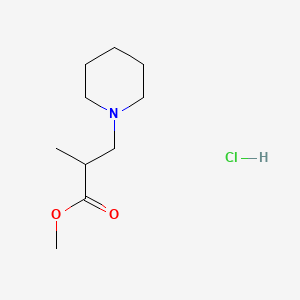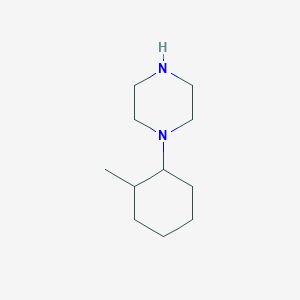
Pemerid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pemerid can be synthesized through a series of chemical reactions involving the appropriate starting materials. The synthesis typically involves the reaction of N,N-dimethyl-3-aminopropanol with 1,2,2,6,6-pentamethyl-4-piperidone under specific conditions to form the desired product . The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is scaled up to accommodate the production of large quantities of the compound. Industrial production methods focus on optimizing reaction conditions, minimizing waste, and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
Pemerid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Pemerid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its antitussive properties.
Medicine: Investigated for its potential therapeutic uses, especially in the treatment of coughs without the risk of addiction.
Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
Pemerid exerts its effects by acting on the central nervous system to suppress the cough reflex . It interacts with specific receptors in the brain, leading to a reduction in the urge to cough. The exact molecular targets and pathways involved in this process are still under investigation, but it is known that this compound does not cause addiction, making it a safer alternative to other antitussive agents like codeine .
Comparison with Similar Compounds
Similar Compounds
Codeine: An opioid used for its antitussive and analgesic properties but has a risk of addiction.
Dextromethorphan: A non-opioid antitussive agent commonly used in over-the-counter cough medications.
Butamirate: Another non-addictive antitussive agent with a similar mechanism of action.
Uniqueness of Pemerid
This compound stands out due to its non-addictive nature and effectiveness comparable to codeine . Unlike codeine, this compound does not pose a risk of addiction, making it a safer option for long-term use. Additionally, its chemical structure allows for various modifications, potentially leading to the development of new derivatives with enhanced properties.
Properties
CAS No. |
50432-78-5 |
|---|---|
Molecular Formula |
C15H32N2O |
Molecular Weight |
256.43 g/mol |
IUPAC Name |
N,N-dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)oxypropan-1-amine |
InChI |
InChI=1S/C15H32N2O/c1-14(2)11-13(12-15(3,4)17(14)7)18-10-8-9-16(5)6/h13H,8-12H2,1-7H3 |
InChI Key |
GCBWOTFSWXWNDL-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1C)(C)C)OCCCN(C)C)C |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OCCCN(C)C)C |
| 50432-78-5 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol](/img/structure/B1608282.png)
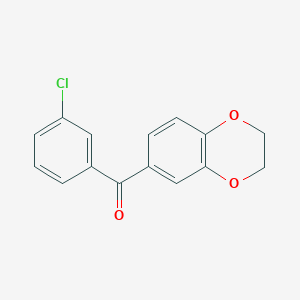
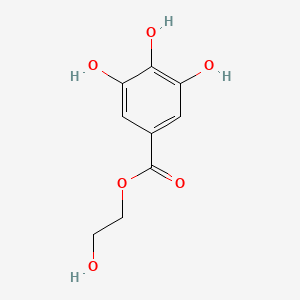
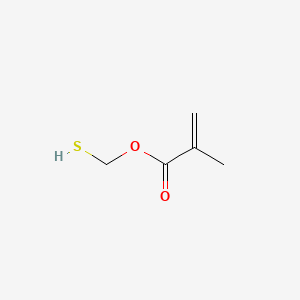

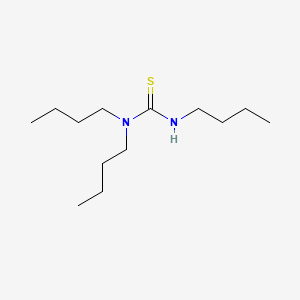


![[(Dibromomethylphenoxy)methyl]oxirane](/img/structure/B1608293.png)
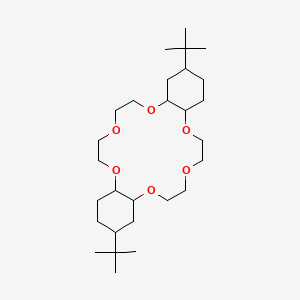
![4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1608299.png)
